4-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
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Overview
Description
The compound “4-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The molecule also has a bromothiophene group, which is a five-membered ring containing a sulfur atom and a bromine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed in one step, the pyrrolidine ring in another, and the bromothiophene group in yet another. Each of these steps would require specific reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the bromine atom in the bromothiophene group could potentially be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the bromine atom might make the compound relatively heavy and possibly volatile .Scientific Research Applications
Antitumor Activity and Selective Inhibition
A study detailed the synthesis and discovery of high-affinity folate receptor-specific inhibitors with antitumor activity, focusing on 6-substituted classical pyrrolo[2,3-d]pyrimidine antifolates. These compounds showed selective inhibitory activities toward cells expressing folate receptors and demonstrated potent antitumor activity, highlighting the importance of selective FR targeting and inhibition of cellular targets like glycinamide ribonucleotide formyltransferase (GARFTase) (Deng et al., 2008).
Synthesis and Reactivity in Drug Development
Another research focused on the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, revealing their potential as a novel class of chain-breaking antioxidants. The study's approach to synthesizing these compounds and exploring their antioxidant properties contributes to the understanding of how similar compounds could be developed and utilized in therapeutic contexts (Wijtmans et al., 2004).
Electronic and Optical Properties
Research on thiopyrimidine derivatives conducted a comparative analysis between DFT/TDDFT and experimental studies. This work highlighted the significance of pyrimidine rings in nature and their applications in medicine and nonlinear optics. The study provides insights into the structural parameters, electronic, and optical exploration of thiopyrimidine derivatives, which could be relevant for understanding the properties of the specified compound (Hussain et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c1-9-5-14(18-10(2)17-9)21-12-3-4-19(7-12)15(20)13-6-11(16)8-22-13/h5-6,8,12H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPCBOPTHXBLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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